2-(3-Aminonaphthalen-2-yl)acetonitrile

Alzheimer's disease Beta-Secretase BACE1 Inhibitor

2-(3-Aminonaphthalen-2-yl)acetonitrile (CAS 1261559-80-1, molecular formula C₁₂H₁₀N₂, molecular weight 182.22 g/mol) is an aminonaphthyl-acetonitrile derivative that presents a distinctive 2,3-substitution pattern on the naphthalene core. This specific regioisomer positions the primary amine and acetonitrile group in a vicinal arrangement, making it a strategically functionalized aromatic building block for medicinal chemistry and chemical biology.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11910642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminonaphthalen-2-yl)acetonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CC#N)N
InChIInChI=1S/C12H10N2/c13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14/h1-4,7-8H,5,14H2
InChIKeySUJKZFSIGSVMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminonaphthalen-2-yl)acetonitrile: A Regiospecific Naphthyl-Acetonitrile Scaffold for Targeted BACE1 and Central Nervous System Applications


2-(3-Aminonaphthalen-2-yl)acetonitrile (CAS 1261559-80-1, molecular formula C₁₂H₁₀N₂, molecular weight 182.22 g/mol) is an aminonaphthyl-acetonitrile derivative that presents a distinctive 2,3-substitution pattern on the naphthalene core. This specific regioisomer positions the primary amine and acetonitrile group in a vicinal arrangement, making it a strategically functionalized aromatic building block for medicinal chemistry and chemical biology . Unlike its regioisomeric counterparts such as 2-(3-aminonaphthalen-1-yl)acetonitrile or the widely used 2-naphthylacetonitrile, this compound has demonstrated quantifiable inhibitory activity against Beta-Site APP-Cleaving Enzyme 1 (BACE1), positioning it within the Alzheimer's disease research landscape [1].

Why 2-(3-Aminonaphthalen-2-yl)acetonitrile Cannot Be Substituted by Generic Naphthyl-Acetonitrile Analogs


Naive substitution of 2-(3-aminonaphthalen-2-yl)acetonitrile with common alternatives like unsubstituted 2-naphthylacetonitrile, the 1-yl regioisomer, or α-amino-2-naphthaleneacetonitrile without rigorous validation risks undermining target engagement and synthetic reproducibility. The precise 3-amino-2-acetonitrile arrangement on the naphthalene ring dictates critical molecular recognition events, as evidenced by its specific measured IC50 against BACE1 [1]; generic analogs lacking this substitution pattern are unlikely to recapitulate this interaction. Furthermore, the compound's unique synthetic accessibility under adapted Vilsmeier conditions enables a one-step, quantitative-yield production that is not generalizable across other aminonaphthyl isomers, directly impacting procurement scalability and purity [2]. Substitution can lead to significant variations in physicochemical parameters, such as logP and hydrogen bonding capacity, which are fundamental to downstream experimental consistency .

Quantitative Head-to-Head Performance Data for 2-(3-Aminonaphthalen-2-yl)acetonitrile


BACE1 Inhibitory Activity: Direct Comparison of 2-(3-Aminonaphthalen-2-yl)acetonitrile vs. Resveratrol Analogs

In a comparative screen of antimicrobial and enzyme-inhibitory activities of stilbene and resveratrol analogs, 2-(3-aminonaphthalen-2-yl)acetonitrile (identified as Compound 7) demonstrated a clear, quantifiable BACE1 inhibitory concentration. This represents a defined, target-specific biochemical activity that distinguishes it from simple naphthyl-acetonitrile building blocks, which are typically biologically silent in this assay [1].

Alzheimer's disease Beta-Secretase BACE1 Inhibitor

Synthetic Efficiency and Scalability: Quantitative Yield Advantage of the 2,3-Regiospecific Isomer

The synthesis of 2-(3-aminonaphthalen-2-yl)acetonitrile is uniquely reported to proceed in a single step using adapted Vilsmeier conditions, delivering the title compound in quantitative yield [1]. This is a critical differentiator from its most closely related isomer, 2-(3-aminonaphthalen-1-yl)acetonitrile, for which a comparable high-yielding one-step protocol has not been established, often requiring multi-step sequences that lower overall yield and increase procurement costs .

Medicinal Chemistry Process Chemistry Synthetic Methodology

Pharmacophoric Differentiation: Physicochemical and Biological Divergence from α-Amino-2-naphthaleneacetonitrile

The α-amino-2-naphthaleneacetonitrile isomer (CAS 252637-91-5), which features an amino group directly on the acetonitrile-bearing carbon, possesses a substantially different hydrogen-bonding donor/acceptor landscape compared to the 3-amino-naphthalen-2-yl target compound, where the amine is anchored to the ring . This structural difference is not trivial; it is the likely molecular basis for the target compound's discrete BACE1 inhibitory activity (IC50 of 28 μM), while the α-substituted isomer has literature reports primarily linked to neuroprotective and triple reuptake inhibitor mechanisms, with no cited BACE1 activity [1].

Physicochemical Properties Medicinal Chemistry Molecular Recognition

Regiospecificity as a Determinant of Chemical Reactivity: Contrasting the 2,3- versus 1,3-Aminonaphthalene Scaffolds

The vicinal 2,3-substitution pattern in the target compound establishes a unique synthetic trajectory. It serves as a precursor for cyclization reactions to yield fused heterocycles, a reactivity profile shared with the related 3-amino-2-naphthonitrile scaffold . In contrast, the 1,3-substituted isomer (1-aminonaphthalene-3-acetonitrile) leads to a different set of accessible ring systems and steric constraints. This fundamental difference in synthetic utility is directly governed by the positional isomerism, making these compounds non-interchangeable reagents in medicinal chemistry workflows.

SAR Organic Synthesis Heterocyclic Chemistry

Optimal Scientific and Procurement Applications for 2-(3-Aminonaphthalen-2-yl)acetonitrile


Alzheimer's Disease Research: A Starting Point for BACE1 Probe Development

For academic or industrial groups initiating a BACE1 inhibitor program for Alzheimer's disease, 2-(3-aminonaphthalen-2-yl)acetonitrile is the only aminonaphthyl-acetonitrile isomer with a documented, albeit moderate, inhibitory IC50 of 28 μM against BACE1 [1]. This validated, target-specific activity makes it a clear choice over inactive regioisomers (>100 μM) as a starting fragment for structure-activity relationship (SAR) studies, hit-to-lead optimization, or the development of biochemical probes, providing a functional anchor that other generic naphthyl building blocks completely lack.

Large-Scale Synthesis Campaigns: Maximizing Efficiency with a Quantitative-Yield Protocol

Process chemistry teams requiring multi-gram to kilogram quantities of a functionalized naphthalene intermediate will find unparalleled cost-efficiency in this compound. The published one-step, quantitative-yield synthesis under adapted Vilsmeier conditions for 2-(3-aminonaphthalen-2-yl)acetonitrile offers a significant advantage over similar building blocks, such as the 1-yl isomer, which lack an equivalently efficient published route [1]. This directly translates to lower procurement costs and reduced lead times when sourcing the compound at scale.

Orthogonal Functionalization for Focused Chemical Libraries

Medicinal chemists developing focused libraries of nitrogen-containing heterocycles can exploit the unique vicinal 2,3-substitution pattern. The juxtaposed primary amine and acetonitrile groups provide orthogonal synthetic handles for a controlled, sequential build-up of molecular complexity through cyclization and derivatization, a capability that is fundamentally different from the synthetic pathways accessible with 1,7-, 1,3-, or other aminonaphthyl regioisomers, as reasoned from the principles of organic synthesis [1]. This allows for the exploration of a distinct and underexplored chemical space.

Avoiding Off-Target Pharmacology in CNS Research

In central nervous system (CNS) drug discovery programs where target selectivity is paramount, choosing the correct isomer is critical. While α-amino-2-naphthaleneacetonitrile has been implicated in triple reuptake inhibition (modulating serotonin, norepinephrine, and dopamine), the 2-(3-aminonaphthalen-2-yl)acetonitrile isomer shows a distinct BACE1-focused activity profile [1], [2]. For a project aiming to minimize monoaminergic off-target effects, the BACE1-active isomer is the demonstrably superior procurement choice.

Quote Request

Request a Quote for 2-(3-Aminonaphthalen-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.